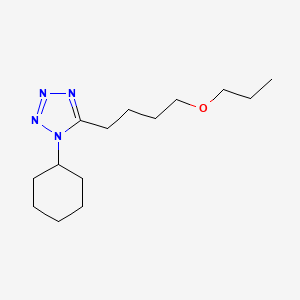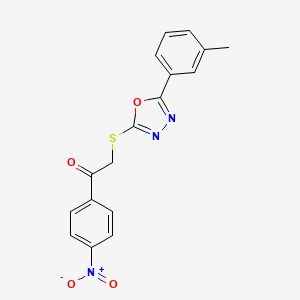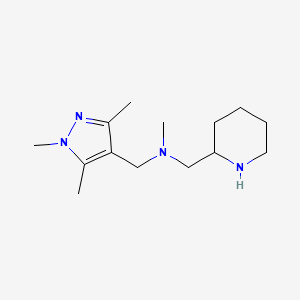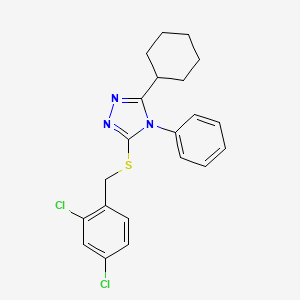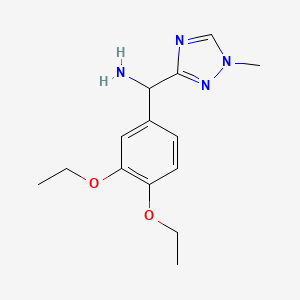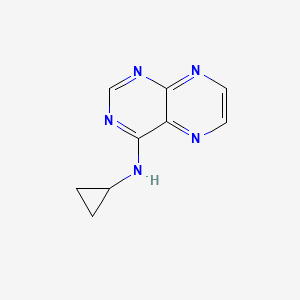
N-Cyclopropylpteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropylpteridin-4-amine is a heterocyclic compound that features a pteridine core structure with a cyclopropyl group attached to the nitrogen atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylpteridin-4-amine typically involves the cyclopropylation of pteridin-4-amine. One common method is the reaction of pteridin-4-amine with cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a ligand like 2,2’-bipyridine . The reaction is carried out in dichloroethane under an air atmosphere, yielding the desired N-cyclopropyl derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropylpteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyclopropylboronic acid with copper(II) acetate and 2,2’-bipyridine in dichloroethane.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted pteridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyclopropylpteridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-Cyclopropylpteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Pteridin-4-amine: The parent compound without the cyclopropyl group.
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
Pteridine derivatives: Various derivatives with different substituents on the pteridine core.
Uniqueness
N-Cyclopropylpteridin-4-amine is unique due to the presence of both the pteridine core and the cyclopropyl group.
Properties
Molecular Formula |
C9H9N5 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-cyclopropylpteridin-4-amine |
InChI |
InChI=1S/C9H9N5/c1-2-6(1)14-9-7-8(12-5-13-9)11-4-3-10-7/h3-6H,1-2H2,(H,11,12,13,14) |
InChI Key |
ZQNIPQYGKLTSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=NC3=NC=CN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)
